Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester
Description
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a brominated β-keto ester with the molecular formula C₈H₁₁BrO₃. Its structure features a bromine atom and a methyl group at the 3-position of the butanoic acid backbone, a ketone group at the 2-position, and an ethyl ester functional group. This compound is structurally distinct due to the electron-withdrawing bromine substituent, which enhances electrophilicity at the α-carbon, and the methyl group, which introduces steric hindrance.
Properties
CAS No. |
118355-29-6 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
ethyl 3-bromo-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3 |
InChI Key |
HLQOAIAGMAZLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like tetrahydrofuran (THF) or ethanol.
Ester hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used in aqueous solutions
Major Products Formed
Nucleophilic substitution: Products include substituted butanoic acid derivatives.
Reduction: Products include 3-bromo-3-methyl-2-hydroxybutanoic acid ethyl ester.
Ester hydrolysis: Products include 3-bromo-3-methyl-2-oxobutanoic acid and ethanol
Scientific Research Applications
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A. Halogen-Substituted Analogs
- Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate (C₇H₁₁FO₃): Replacing bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s strong inductive effect stabilizes the α-carbon but reduces leaving group ability compared to bromine. This analog is less reactive in nucleophilic substitutions but more thermally stable .
- Ethyl 2-(Ethoxymethylene)-3-Oxobutanoate (C₉H₁₄O₅): The ethoxymethylene group introduces conjugation with the ketone, enabling keto-enol tautomerism. This enhances acidity (pKa ~9–11) and reactivity in Michael additions, unlike the brominated target compound, which favors alkylation or elimination .
B. Methyl-Substituted Analogs
- Butanoic Acid, 2-Methyl-, Ethyl Ester (C₇H₁₄O₂): Lacking bromine and the ketone group, this compound is a simple ester with a fruity aroma. It is widely used in flavor industries (e.g., apple, pineapple) due to its low odor threshold (~0.1 ppm) .
- Butanoic Acid, 3-Methyl-, Ethyl Ester (C₇H₁₄O₂): The 3-methyl group enhances sweetness perception in foods, as shown in GC-O studies. However, the absence of a ketone or halogen limits its utility in synthesis .
Functional Group Variations
A. β-Keto Esters
- Ethyl Diacetoacetate (C₈H₁₂O₅):
Features two acetyl groups, enabling complex tautomerism and chelation with metals. This compound is pivotal in synthesizing heterocycles (e.g., pyrazoles), whereas the brominated target compound’s reactivity is dominated by halogen-mediated pathways . - Butanoic Acid, 3-Oxo-, Ethyl Ester (C₆H₁₀O₃): The simplest β-keto ester in this class, it undergoes Claisen condensations readily. The target compound’s bromine and methyl groups slow such reactions but favor alkylation .
B. Aroma and Sensory Profiles
The target compound’s bromine likely imparts a harsh aroma, rendering it unsuitable for flavor applications compared to its methylated analogs.
Physicochemical Properties
The brominated compound’s higher molecular weight and lower volatility reflect its synthetic niche.
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